
3-(Methylnitrosamino)propanal-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylnitrosamino)propanal-d5 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 3-(Methylnitrosamino)propanal, where five hydrogen atoms are replaced by deuterium. This compound is often utilized in studies involving carcinogens, enzyme substrates, and stable isotopes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylnitrosamino)propanal-d5 typically involves the introduction of deuterium into the parent compound, 3-(Methylnitrosamino)propanal. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterium gas (D2).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to meet regulatory standards and ensure the compound’s stability and effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylnitrosamino)propanal-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-(Methylnitrosamino)propanal-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its role in carcinogenesis and as a potential biomarker for cancer research.
Industry: Utilized in the development of new drugs and chemical processes
Mécanisme D'action
The mechanism of action of 3-(Methylnitrosamino)propanal-d5 involves its interaction with biological molecules. As a labeled compound, it allows researchers to track its metabolic fate and interactions within biological systems. The nitroso group can form adducts with DNA, proteins, and other biomolecules, providing insights into its carcinogenic potential and other biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylnitrosamino)propanal: The non-deuterated version of the compound.
3-(Methylnitrosamino)butanal: A similar compound with an additional carbon in the aldehyde chain.
N-Nitrosomethylamino)propionaldehyde: Another nitroso compound with similar properties.
Uniqueness
3-(Methylnitrosamino)propanal-d5 is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies and analytical applications. The presence of deuterium enhances its stability and allows for more precise measurements in scientific research .
Propriétés
Numéro CAS |
1330277-32-1 |
|---|---|
Formule moléculaire |
C4H8N2O2 |
Poids moléculaire |
121.151 |
Nom IUPAC |
N-(1,1-dideuterio-3-oxopropyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C4H8N2O2/c1-6(5-8)3-2-4-7/h4H,2-3H2,1H3/i1D3,3D2 |
Clé InChI |
CQGSPCLZUXSVHE-WNWXXORZSA-N |
SMILES |
CN(CCC=O)N=O |
Synonymes |
3-(Methylnitrosoamino)propionaldehyde-d5; 3-(N-Nitrosomethylamino)_x000B_propionaldehyde-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


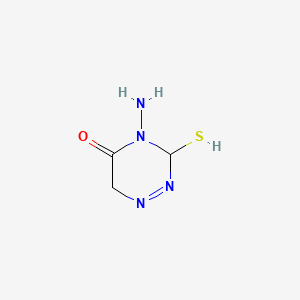
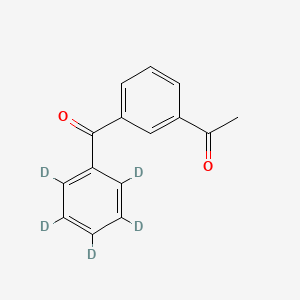
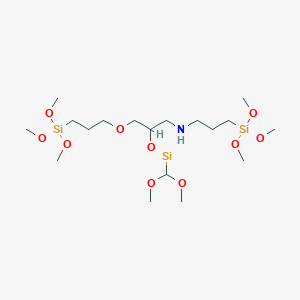
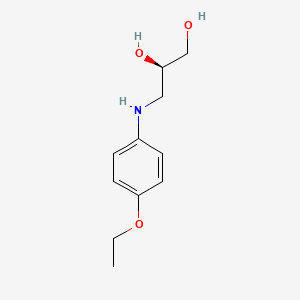
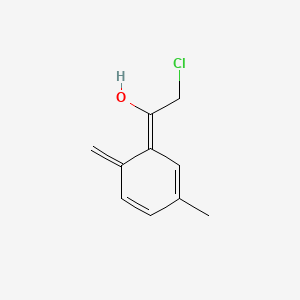
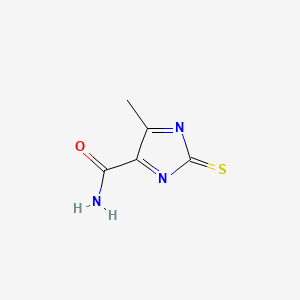
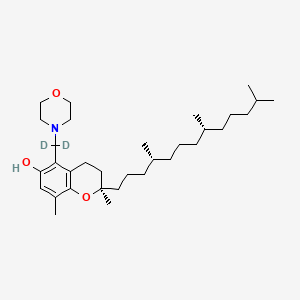
![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)
